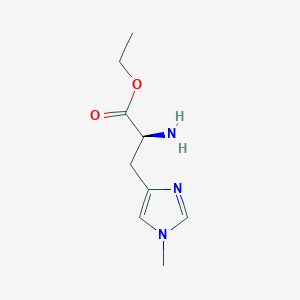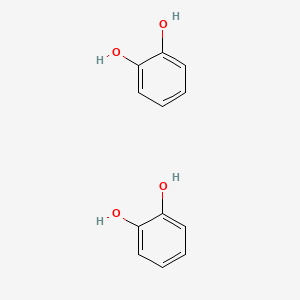
Catechol (1,2-Dihydroxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Catechol, also known as 1,2-dihydroxybenzene or pyrocatechol, is an organic compound with the molecular formula C6H4(OH)2. It is the ortho isomer of the three isomeric benzenediols. This colorless compound occurs naturally in trace amounts and was first discovered by the destructive distillation of the plant extract catechin . Catechol is widely used in the production of pesticides, flavors, and fragrances .
准备方法
Synthetic Routes and Reaction Conditions: Catechol can be synthesized through various methods:
Hydrolysis of 2-Chlorophenol: This method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide at 190°C for 3 hours in a copper autoclave.
Hydroxylation of Phenol: This industrial method involves the direct hydroxylation of phenol with peroxides, producing both catechol and hydroquinone.
Dehydrogenation of 1,2-Cyclohexanediol: This method involves the dehydrogenation of 1,2-cyclohexanediol to produce catechol.
Industrial Production Methods: Industrial production of catechol primarily involves the hydroxylation of phenol using hydrogen peroxide in the presence of phosphoric acid and catalytic amounts of perchloric acid at 90°C .
化学反应分析
Catechol undergoes various chemical reactions, including:
Oxidation: Catechol can be oxidized to form ortho-quinone using oxidizing agents like potassium ferricyanide.
Reduction: Reduction of catechol can yield 1,2-cyclohexanediol.
Substitution: Catechol can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Ortho-quinone.
Reduction: 1,2-cyclohexanediol.
Substitution: Nitro-catechol, halogenated catechols.
科学研究应用
Catechol has a wide range of applications in scientific research:
作用机制
Catechol is compared with other dihydroxybenzenes:
Resorcinol (1,3-Dihydroxybenzene): Unlike catechol, resorcinol has hydroxyl groups in the meta position.
Hydroquinone (1,4-Dihydroxybenzene): Hydroquinone has hydroxyl groups in the para position and is widely used in photographic development and as a skin-lightening agent.
Uniqueness of Catechol: Catechol’s ortho configuration allows it to form strong intramolecular hydrogen bonds, making it a unique antioxidant and a versatile building block in organic synthesis .
相似化合物的比较
- Resorcinol (1,3-Dihydroxybenzene)
- Hydroquinone (1,4-Dihydroxybenzene)
Catechol’s unique properties and wide range of applications make it an important compound in various fields of scientific research and industry.
属性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
benzene-1,2-diol |
InChI |
InChI=1S/2C6H6O2/c2*7-5-3-1-2-4-6(5)8/h2*1-4,7-8H |
InChI 键 |
TUCIXUDAQRPDCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)O)O.C1=CC=C(C(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
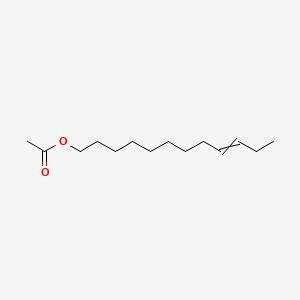
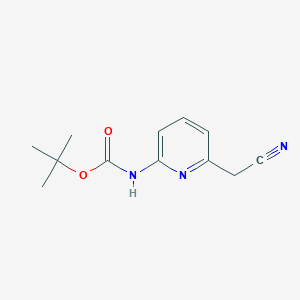
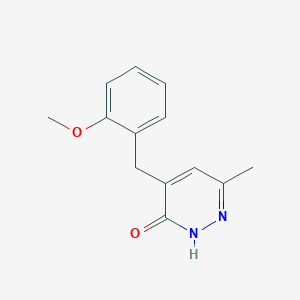
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
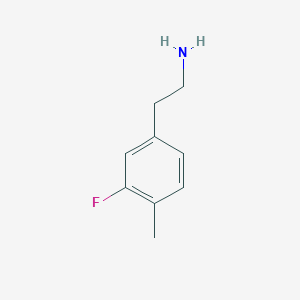
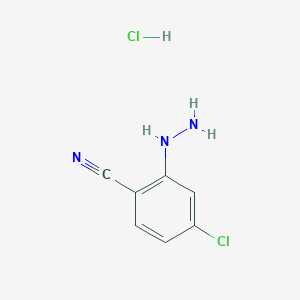
![[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B12446790.png)
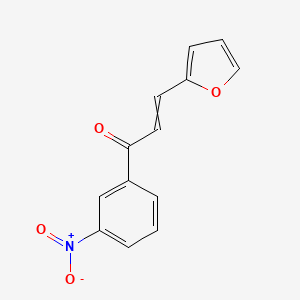
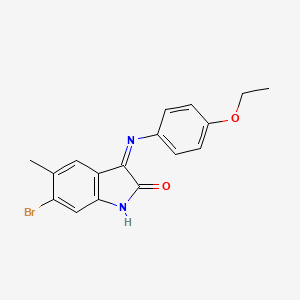
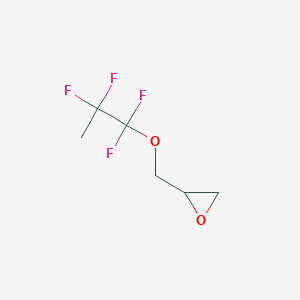

![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)
